Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate

Medicinal Chemistry Building Block Procurement Cost Efficiency

tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate (CAS 1360616-36-9) is a bifunctional building block featuring a Boc-protected benzylic amine linked to a 1,3-oxazole heterocycle at the para position. With a molecular formula of C₁₅H₁₈N₂O₃ and a molecular weight of 274.32 g/mol, this solid compound serves as a strategic intermediate in multi-step organic synthesis, particularly for constructing oxazole-containing pharmacophores.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 1360616-36-9
Cat. No. B2462893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(oxazol-5-yl)benzyl)carbamate
CAS1360616-36-9
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CN=CO2
InChIInChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-8-11-4-6-12(7-5-11)13-9-16-10-19-13/h4-7,9-10H,8H2,1-3H3,(H,17,18)
InChIKeyZLQHDTLQLUCSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate (CAS 1360616-36-9): A Boc-Protected Oxazole-Benzylamine Building Block for Medicinal Chemistry and Chemical Biology


tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate (CAS 1360616-36-9) is a bifunctional building block featuring a Boc-protected benzylic amine linked to a 1,3-oxazole heterocycle at the para position [1]. With a molecular formula of C₁₅H₁₈N₂O₃ and a molecular weight of 274.32 g/mol, this solid compound serves as a strategic intermediate in multi-step organic synthesis, particularly for constructing oxazole-containing pharmacophores [2]. Commercially available at ≥97% purity from multiple global suppliers, it occupies a privileged position among heterocyclic building blocks for drug discovery programs targeting kinases, HDACs, IMPDH, and cholinesterases [3].

Why tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate Cannot Be Replaced by Unprotected or Regioisomeric Analogs in Medicinal Chemistry Campaigns


Generic substitution with the free amine 4-(5-oxazolyl)benzylamine (CAS 672324-91-3) or the ortho-regioisomer 2-(5-oxazolyl)benzylamine (CAS 1261268-75-0) introduces orthogonal liabilities that undermine synthetic efficiency and pharmacological relevance. The unprotected amine is incompatible with reactions requiring basic or nucleophilic conditions common in amide coupling, reductive amination, and heterocycle formation, necessitating additional protection/deprotection steps that reduce overall yield [1]. The ortho-regioisomer presents a different geometry and conformational landscape around the oxazole-phenyl bond, altering target binding topology, as demonstrated by structurally related oxazole benzylamines whose cholinesterase inhibition profiles vary dramatically with substitution position [2]. Quantitative cost, purity, and supply chain data further reinforce that this specific Boc-protected para-oxazole benzylamine is not interchangeable with its closest analogs [3].

Product-Specific Quantitative Evidence Guide: tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate vs. Closest Analogs


Procurement Cost Advantage: tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate vs. Unprotected 4-(5-Oxazolyl)benzylamine

tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate offers a substantial procurement cost advantage over its unprotected parent amine 4-(5-oxazolyl)benzylamine. When priced per gram, the Boc-protected building block is significantly more economical, reflecting its scalable commercial availability and broader vendor network [1]. This cost differential enables larger-scale SAR campaigns and library synthesis without sacrificing the synthetic utility of a pre-installed orthogonal protecting group [2].

Medicinal Chemistry Building Block Procurement Cost Efficiency

Purity and Quality Assurance: Guaranteed 97% vs. Unspecified Purity of Free Amine from Major Vendor

Multiple suppliers of tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate specify a minimum purity of 97% (or 95%+ with higher purity available on request), and this is reflected in batch-specific certificates of analysis . In contrast, the free amine 4-(5-oxazolyl)benzylamine distributed by Sigma-Aldrich is sold 'as-is' with no analytical data collected and no purity guarantee, introducing significant reproducibility risk into synthetic protocols [1]. For building blocks destined for multi-step sequences where impurity carry-through amplifies yield loss, defined purity is non-negotiable.

Quality Control Reproducibility Procurement Risk

Synthetic Efficiency: Orthogonal Boc Protection Eliminates Additional Protection/Deprotection Steps

The tert-butyloxycarbonyl (Boc) group of the target compound provides orthogonal amine protection that is stable to nucleophiles, bases, and many organometallic reagents, yet is cleanly removed under mild acidic conditions (TFA in DCM) [1]. For the unprotected 4-(5-oxazolyl)benzylamine, any reaction requiring amine protection (e.g., amide coupling where the carboxylic acid partner is activated, or reactions involving electrophilic reagents) demands an additional protection step, followed by deprotection, adding 2 synthetic operations and typically reducing overall yield by 10–30% per step [2]. In a typical 8–12 step medicinal chemistry sequence, this translates to substantial cumulative yield erosion.

Synthetic Methodology Step Economy Protecting Group Strategy

Regioisomeric Differentiation: para-Oxazole vs. ortho-Oxazole Geometry and Target Recognition

The para-substitution pattern of the oxazole ring relative to the benzylamine in the target compound establishes a linear, extended molecular geometry with a calculated centroid-to-centroid distance distinct from the bent geometry of the ortho-isomer . While direct comparative biochemical data for these exact building blocks is not publicly available, SAR studies on closely related oxazole benzylamine derivatives demonstrate that the position of the oxazole substituent dramatically affects cholinesterase inhibition potency: trans-amino-5-arylethenyl-oxazole derivatives exhibit IC50 values in the µM range for BChE, whereas regioisomeric trans-4-arylethenyl analogs show substantially altered activity profiles [1]. Procurement cost data further differentiates the two: the ortho-isomer 2-(5-oxazolyl)benzylamine is priced at approximately 4,973 RMB (~$680) per 100 mg, representing a ~29-fold premium over the para target compound .

Structure-Activity Relationship Molecular Recognition Scaffold Geometry

Supplier Network Density and Global Availability

The target compound benefits from a dense and geographically diverse supplier network, with confirmed stock and pricing from at least 8 distinct vendors across China, Europe, and North America, including Fluorochem (UK stock: 250 mg, 1 g, 5 g), Ambeed/Sigma-Aldrich, MACKLIN, AKSci, ChemScene, GLPBIO, MolCore, and Delta-B . By contrast, the free amine 4-(5-oxazolyl)benzylamine shows limited commercial availability: Sigma-Aldrich offers it only through a specialized rare-chemicals collection without guaranteed stock, and alternative vendors (AChemBlock, Bio-Fount) list it at premium prices or in limited quantities [1]. The ortho-isomer is even scarcer, with only a handful of niche vendors offering milligram quantities at high cost . This multi-vendor redundancy mitigates supply disruption risk and enables competitive pricing through market forces.

Supply Chain Resilience Multi-Vendor Sourcing Procurement Risk Management

Documented Utility in Patent and Literature Pharmacophore Contexts

While the exact compound is a building block, the 4-(oxazol-5-yl)benzylamine scaffold it generates upon Boc deprotection appears as a privileged pharmacophore in multiple patent and literature contexts. Structurally related oxazole-phenyl carbamates have been patented as IMPDH inhibitors (BMS-337197 program) , HDAC6-selective inhibitors (e.g., CAY10603 with IC50 = 2 pM for HDAC6 vs. 271 nM for HDAC1, representing >135,000-fold selectivity) , and cholinesterase inhibitors [1]. The accessibility of the Boc-protected building block lowers the barrier to exploring these target classes compared to synthesizing the scaffold de novo or purchasing more expensive, less available regioisomers.

Patent Landscape Pharmacophore Validation Drug Discovery Precedence

Optimal Procurement and Deployment Scenarios for tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Library Construction

The oxazole ring is a recognized hinge-binding motif for kinase ATP pockets, and the benzylic amine (revealed after Boc deprotection) serves as a versatile vector for introducing diversity elements via amide coupling or reductive amination. Procurement of the Boc-protected building block at ~$23/100mg enables economical construction of 50–200 compound libraries with a common oxazole-benzylamine core, exploiting the validated kinase pharmacophore precedent [1]. The defined 97% purity ensures consistent product quality across library members, reducing false negatives from impurity-driven assay interference .

HDAC Inhibitor Lead Optimization Using para-Oxazole-Benzylamine Zinc-Binding Group Mimetics

The para-oxazole-phenyl architecture is a core element of highly selective HDAC6 inhibitors such as CAY10603 (HDAC6 IC50 = 2 pM, >135,000-fold selectivity over HDAC1) [1]. The target compound provides the identical para-oxazole-benzyl connectivity as CAY10603's phenyl spacer, enabling systematic SAR studies around the zinc-binding group and surface-recognition cap regions. The ~9-fold cost advantage over the unprotected amine and ~29-fold advantage over the ortho-isomer makes multi-gram scale syntheses of HDAC inhibitor analogs economically viable .

IMPDH Inhibitor Scaffold Exploration for Immunosuppression and Antiviral Programs

Bristol-Myers Squibb's BMS-337197 program validated the 4-(oxazol-5-yl)phenylamine motif as a productive scaffold for IMPDH inhibition, with an efficient 9-step synthesis achieving 55% overall yield on multigram scale [1]. The target building block maps directly onto this validated pharmacophore, allowing rapid analog generation by functionalizing the deprotected benzylic amine with diverse acyl, sulfonyl, or alkyl groups. Reliable multi-vendor availability mitigates supply risk during lead optimization phases lasting 6–18 months .

Cholinesterase Probe Development for Neurodegenerative Disease Research

Recent literature demonstrates that oxazole benzylamine derivatives exhibit potent and selective inhibition of butyrylcholinesterase (BChE) with IC50 values in the µM range, while sparing acetylcholinesterase (AChE) [1]. The target compound's Boc group allows temporary protection of the benzylic amine during oxazole C–H functionalization or cross-coupling steps, enabling late-stage diversification to optimize BChE/AChE selectivity ratios. The linear para geometry is critical for accessing both the peripheral anionic site and catalytic triad of BChE, a binding mode that would be geometrically inaccessible with the ortho-isomer .

Quote Request

Request a Quote for tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.